5,5,5-Trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene
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Overview
Description
5,5,5-Trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene is an organic compound characterized by the presence of trifluoromethyl groups and a methoxymethoxy substituent. Compounds with trifluoromethyl groups are often of interest due to their unique chemical properties, including increased lipophilicity and metabolic stability, which can be beneficial in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the pent-1-ene backbone: This can be achieved through various methods such as olefination reactions.
Introduction of trifluoromethyl groups: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Methoxymethoxy group addition: This can be done using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethoxy group.
Reduction: Reduction reactions could target the double bond in the pent-1-ene backbone.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could result in a saturated hydrocarbon.
Scientific Research Applications
Chemistry
In chemistry, 5,5,5-Trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene could be used as a building block for the synthesis of more complex molecules, particularly those requiring trifluoromethyl groups for enhanced properties.
Biology and Medicine
In biology and medicine, compounds with trifluoromethyl groups are often explored for their potential as pharmaceuticals due to their increased metabolic stability and ability to interact with biological targets.
Industry
In industry, such compounds might be used in the development of agrochemicals, polymers, and other materials where specific chemical properties are desired.
Mechanism of Action
The mechanism of action for 5,5,5-Trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The trifluoromethyl groups could enhance binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5,5,5-Trifluoro-4-(methoxy)-4-(trifluoromethyl)pent-1-ene
- 5,5,5-Trifluoro-4-(ethoxymethoxy)-4-(trifluoromethyl)pent-1-ene
Uniqueness
The presence of the methoxymethoxy group in 5,5,5-Trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene might confer unique properties such as increased solubility or specific reactivity compared to similar compounds.
Properties
CAS No. |
150669-66-2 |
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Molecular Formula |
C8H10F6O2 |
Molecular Weight |
252.15 g/mol |
IUPAC Name |
5,5,5-trifluoro-4-(methoxymethoxy)-4-(trifluoromethyl)pent-1-ene |
InChI |
InChI=1S/C8H10F6O2/c1-3-4-6(7(9,10)11,8(12,13)14)16-5-15-2/h3H,1,4-5H2,2H3 |
InChI Key |
FAFCSBYFQUISSD-UHFFFAOYSA-N |
Canonical SMILES |
COCOC(CC=C)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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